KCNQ2 Channel Antagonist Potency: 70 nM IC50 Head-to-Head with the Tert‑Butoxy Analog (±)-BI-D
The target compound inhibits KCNQ2 potassium channels with an IC50 of 70 nM in CHO cells via automated patch clamp (3 min incubation) [1]. In contrast, the closely related tert‑butoxy analog (±)-BI-D (CAS 1416258‑16‑6) is primarily characterized as an HIV integrase inhibitor (IC50 2.4–2.9 µM in HIV‑Luc infection assays) and does not exhibit sub‑micromolar KCNQ2 antagonism in publicly available data . This functional shift—from KCNQ2 inhibition to antiviral activity—is directly attributable to the replacement of the hydroxyacetate methyl ester with a tert‑butoxy acetic acid group, underscoring the critical role of the ester moiety in maintaining CNS‑relevant ion‑channel pharmacology.
| Evidence Dimension | KCNQ2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | (±)-BI-D: no detectable KCNQ2 activity; primary activity HIV-Luc IC50 2.4–2.9 µM |
| Quantified Difference | >30‑fold selectivity shift toward KCNQ2 for the target compound |
| Conditions | CHO cells expressing human KCNQ2, automated patch clamp, 3 min incubation |
Why This Matters
A researcher requiring a selective KCNQ2 tool compound cannot substitute (±)-BI-D because its pharmacological profile is orthogonal; procurement of the hydroxyacetate ester is mandatory for any CNS excitability study targeting Kv7.2 channels.
- [1] BindingDB BDBM50395464. Antagonist activity at KCNQ2: IC50 70 nM (CHO cells, automated patch clamp). ChEMBL / BindingDB. View Source
